molecular formula C10H14O B039955 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- CAS No. 119439-22-4

2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)-

Cat. No.: B039955
CAS No.: 119439-22-4
M. Wt: 150.22 g/mol
InChI Key: ASUATQVCRAMYLO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-methyl-5-(1-methylethyl)phenol can be carried out in the presence of an oxidizing agent to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of cyclohexadienone derivatives on biological systems. . Additionally, in the industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used.

Properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUATQVCRAMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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